molecular formula C9H19N B018032 3,3,5,5-Tetramethylpiperidine CAS No. 1195-56-8

3,3,5,5-Tetramethylpiperidine

Cat. No. B018032
CAS RN: 1195-56-8
M. Wt: 141.25 g/mol
InChI Key: TYNBPDGCJJZXPH-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidine is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.26 . It is used in various applications including organic synthesis .


Synthesis Analysis

While specific synthesis methods for 3,3,5,5-Tetramethylpiperidine were not found, a related compound, Pempidine, is synthesized by reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .


Molecular Structure Analysis

The 3,3,5,5-Tetramethylpiperidine molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

3,3,5,5-Tetramethylpiperidine has been used in colorimetric detection of Mn2+ ions in aqueous solution. In this application, silver nanoparticles were decorated by 3,3,5,5-Tetramethylpiperidine and polyetherimide (PEI) as a modifier to synthesize PEI-TMB-AgNPs probe for Mn2+ ions detection .


Physical And Chemical Properties Analysis

3,3,5,5-Tetramethylpiperidine has a molecular weight of 141.25 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 3,3,5,5-Tetramethylpiperidine was not found, it is generally recommended to wear appropriate protective gloves and clothing to prevent skin exposure when handling chemical compounds .

Future Directions

While specific future directions for 3,3,5,5-Tetramethylpiperidine were not found, it is noted that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3,3,5,5-tetramethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBPDGCJJZXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566418
Record name 3,3,5,5-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylpiperidine

CAS RN

1195-56-8
Record name 3,3,5,5-Tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 3,3,5,5-Tetramethylpiperidine into the structure of DTPU influence its interaction with the photosynthetic membrane compared to DCMU?

A1: The research primarily focuses on the structural characterization of DCMU and DTPU, revealing that incorporating 3,3,5,5-Tetramethylpiperidine into DTPU significantly increases its molecular volume compared to DCMU []. The measured volumes of DCMU and DTPU are 259.1 and 493.3 Å3, respectively []. This size difference suggests that the binding site for these inhibitors within the photosynthetic membrane needs to accommodate the larger DTPU molecule. While the exact interaction mechanism isn't detailed in this study, the authors propose that the size difference between DCMU and DTPU provides insights into the potential dimensions of the inhibitor binding site within the photosynthetic membrane []. Further research is needed to elucidate the precise binding interactions and inhibitory effects of DTPU compared to DCMU.

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